[1,3]Oxazepino[3,2-a]benzimidazole
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Overview
Description
[1,3]Oxazepino[3,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining an oxazepine ring with a benzimidazole moiety. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazepino[3,2-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminomethylbenzimidazole with ethyl acetoacetate, leading to the formation of the oxazepine ring . Another approach involves the use of epichlorohydrin in the presence of potassium hydroxide and a catalytic amount of 18-crown-6, which facilitates the formation of the oxazepine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
[1,3]Oxazepino[3,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxazepine ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly at the benzimidazole moiety, can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups to the benzimidazole ring .
Scientific Research Applications
[1,3]Oxazepino[3,2-a]benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [1,3]Oxazepino[3,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with a wide range of biological activities.
Oxazepine: Another heterocyclic compound with a similar ring structure but different properties.
Benzoxazepine: Combines features of both benzene and oxazepine rings, similar to [1,3]Oxazepino[3,2-a]benzimidazole.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C11H8N2O |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
[1,3]oxazepino[3,2-a]benzimidazole |
InChI |
InChI=1S/C11H8N2O/c1-2-6-10-9(5-1)12-11-13(10)7-3-4-8-14-11/h1-8H |
InChI Key |
AVUWWDJEFGMBIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC=CO3 |
Origin of Product |
United States |
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